Beyond Simple Counterions: The Chemical, Physical, and Pharmaceutical Properties of 2,6-Dihydroxy-3,5-disulfobenzoic Acid
Beyond Simple Counterions: The Chemical, Physical, and Pharmaceutical Properties of 2,6-Dihydroxy-3,5-disulfobenzoic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of pharmaceutical salt engineering and advanced analytical chemistry, the selection of optimal counterions and chelating agents is critical for modulating the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). 2,6-Dihydroxy-3,5-disulfobenzoic acid (CAS RN: 600133-65-1) [1] represents a highly specialized, polyfunctional organic molecule. By merging the transition-metal chelating capabilities of γ-resorcylic acid (2,6-dihydroxybenzoic acid) with the extreme aqueous solubility and strong acidity of dual sulfonic acid groups, this compound serves as an exceptional candidate for resolving complex formulation challenges.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis, and applications in drug development, supported by self-validating experimental protocols.
Molecular Architecture and Physicochemical Profiling
The molecular structure of 2,6-dihydroxy-3,5-disulfobenzoic acid (2,6-DH-3,5-DSBA) features a heavily substituted benzene ring. The presence of two electron-donating hydroxyl groups at the ortho positions (C2, C6) and two strongly electron-withdrawing sulfonic acid groups at the meta positions (C3, C5) relative to the carboxylic acid creates a unique electronic push-pull system.
Quantitative Data and Molecular Descriptors
The high density of heteroatoms results in a massive Topological Polar Surface Area (TPSA), making the molecule exclusively hydrophilic.
Table 1: Fundamental Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2,6-Dihydroxy-3,5-disulfobenzoic acid |
| CAS Registry Number | 600133-65-1 |
| Molecular Formula | C₇H₆O₁₀S₂ |
| Molecular Weight | 314.24 g/mol |
| Hydrogen Bond Donors | 5 (2x –OH, 2x –SO₃H, 1x –COOH) |
| Hydrogen Bond Acceptors | 10 |
| Aqueous Solubility | > 1000 mg/mL (Highly Soluble) |
Ionization Thermodynamics (pKa)
The utility of 2,6-DH-3,5-DSBA in salt formation is dictated by its multi-protic nature. The sulfonic acid groups ensure that the molecule remains fully ionized even in highly acidic gastric environments, making it an ideal counterion for weakly basic APIs [2].
Table 2: Ionization States and pKa Hierarchy
| Functional Group | Position | Estimated pKa | Ionization State at pH 7.4 |
| Sulfonic Acid | C3, C5 | < 0.0 | Fully Ionized (Anionic) |
| Carboxylic Acid | C1 | ~1.5 – 2.0 | Fully Ionized (Anionic) |
| Phenolic Hydroxyl | C2, C6 | ~8.5, >10.0 | Predominantly Unionized |
| Net Molecular Charge | - | - | -3 |
Causality Note: The pKa of the carboxylic acid is unusually low (~1.5) compared to standard benzoic acid (4.2). This is caused by the inductive electron-withdrawal of the two sulfonic groups, coupled with the stabilization of the resulting carboxylate anion via intramolecular hydrogen bonding from the adjacent C2 and C6 hydroxyl groups.
Mechanistic Synthesis: Controlled Disulfonation
Synthesizing 2,6-DH-3,5-DSBA requires careful navigation of the substrate's thermal instability. The starting material, 2,6-dihydroxybenzoic acid (γ-resorcylic acid), is highly susceptible to thermal protodecarboxylation due to the stabilization of the intermediate carbanion by the ortho-hydroxyls [3].
Therefore, aggressive high-temperature sulfonation (e.g., using fuming sulfuric acid at 250 °C) will destroy the carboxyl moiety. To achieve targeted disulfonation at C3 and C5 while preserving the C1 carboxyl group, a highly reactive electrophile like chlorosulfonic acid (ClSO₃H) must be deployed at strictly controlled, low temperatures.
Figure 1: Stepwise electrophilic aromatic disulfonation of 2,6-DHBA.
Protocol 1: Low-Temperature Synthesis of 2,6-DH-3,5-DSBA
This protocol is designed as a self-validating system; the cessation of HCl gas evolution serves as an internal kinetic indicator for reaction completion.
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Substrate Solubilization: Suspend 10.0 g of 2,6-dihydroxybenzoic acid in 100 mL of anhydrous dichloromethane (DCM) in a 500 mL three-neck round-bottom flask equipped with a drying tube and a dropping funnel. Caution: Anhydrous conditions are mandatory to prevent the violent hydrolysis of ClSO₃H.
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Thermal Regulation: Chill the suspension to exactly 0 °C using an ice-brine bath.
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Electrophilic Addition: Add 2.5 molar equivalents of chlorosulfonic acid dropwise over 60 minutes. Maintain the internal temperature below 5 °C. The evolution of HCl gas will begin immediately.
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Kinetic Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours. The reaction is self-validating: it is complete when HCl gas evolution ceases, indicating the exhaustion of the electrophile.
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Quenching & Isolation: Carefully pour the mixture over crushed ice to hydrolyze any residual sulfonyl chlorides. Extract the aqueous layer with ethyl acetate to remove unreacted starting material. The highly polar target compound will remain in the aqueous phase.
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Lyophilization: Lyophilize the aqueous phase to yield 2,6-DH-3,5-DSBA as a highly hygroscopic, off-white powder.
Applications in Pharmaceutical Salt Engineering
In drug development, up to 70% of new chemical entities (NCEs) suffer from poor aqueous solubility. 2,6-DH-3,5-DSBA acts as a superior counterion for basic APIs. Similar to the behavior of 5-sulfosalicylic acid in cephalexin salt formulations[2], the multiple sulfonate oxygen atoms in 2,6-DH-3,5-DSBA form extensive, robust hydrogen-bond networks with water molecules and the API. This reliably induces the formation of stable, highly soluble hydrated polymorphs, drastically improving the dissolution profile of BCS Class II and IV drugs.
Figure 2: Workflow for pharmaceutical salt screening using 2,6-DH-3,5-DSBA.
Protocol 2: API Salt Crystallization Workflow
This protocol utilizes a co-solvent system to bridge the extreme polarity gap between the lipophilic API and the hydrophilic counterion.
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Equimolar Preparation: Weigh exactly 1.0 mmol of the target basic API and 1.0 mmol of 2,6-DH-3,5-DSBA.
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Co-Solvent Solubilization: Dissolve the API in the minimum required volume of warm ethanol (EtOH). Separately, dissolve the counterion in a minimum volume of deionized water.
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Integration: Slowly add the aqueous counterion solution to the ethanolic API solution under continuous stirring at 50 °C. Causality: The EtOH/H₂O system ensures both components remain in solution, preventing premature precipitation of the unreacted API.
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Controlled Supersaturation: Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour. If crystallization does not occur, introduce acetone dropwise as an anti-solvent until the cloud point is reached.
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Harvest & Validation: Filter the resulting crystals and dry under vacuum. Validate salt formation (proton transfer) using solid-state ¹³C NMR or FTIR (monitoring the disappearance of the unionized carboxylic/sulfonic acid stretches and the appearance of sulfonate/carboxylate anion stretches).
References
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U.S. Environmental Protection Agency (EPA). (2025). Benzoic acid, 2,6-dihydroxy-3,5-disulfo- (DTXSID30468119). DSSTox Database. Retrieved from:[Link]
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Gao, Y., et al. (2022). Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties. RSC Advances. Semantic Scholar. Retrieved from:[Link]
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Grokipedia / Wikipedia. (2023). Dihydroxybenzoic acid - Chemical Properties and Sulfonation. Retrieved from:[Link]
